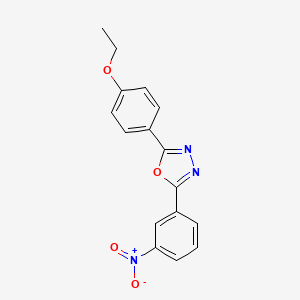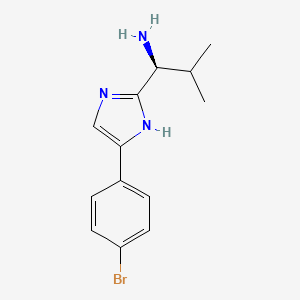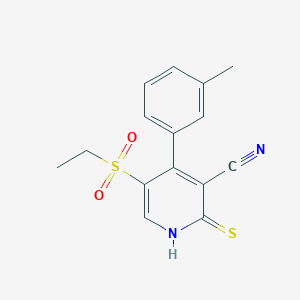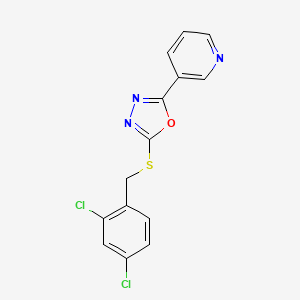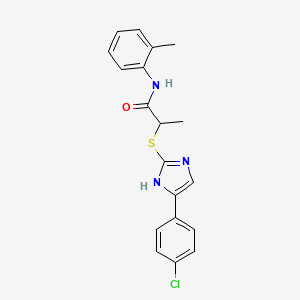
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide is a complex organic compound that features a chlorophenyl group, an imidazole ring, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide typically involves multi-step organic reactions. One common approach is the formation of the imidazole ring followed by the introduction of the chlorophenyl group and the thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Aplicaciones Científicas De Investigación
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the chlorophenyl group may enhance binding affinity. The thioether linkage can influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide
- 2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide
Uniqueness
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical and biological properties
Propiedades
Fórmula molecular |
C19H18ClN3OS |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-12-5-3-4-6-16(12)22-18(24)13(2)25-19-21-11-17(23-19)14-7-9-15(20)10-8-14/h3-11,13H,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
BIZNPLOUZDBIPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C(C)SC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



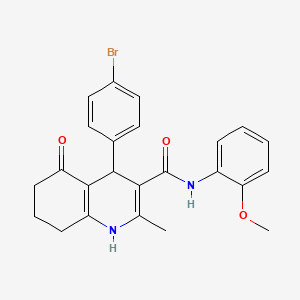
![methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)

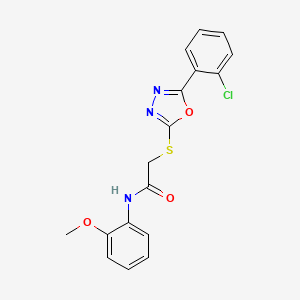

![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)

